Meta-Substitution Pattern: 1-(Difluoromethyl)-3-fluorobenzene Exhibits a Distinct Lipophilicity (LogP) Profile Compared to Para-Isomer
The lipophilicity of 1-(difluoromethyl)-3-fluorobenzene, as predicted by its partition coefficient (LogP), is directly compared to its para-isomer, 1-(difluoromethyl)-4-fluorobenzene. The meta-substitution pattern results in a lower LogP, indicating reduced lipophilicity, which can be a critical differentiator in medicinal chemistry for modulating absorption and distribution [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.59 [1] |
| Comparator Or Baseline | 1-(Difluoromethyl)-4-fluorobenzene: 2.70 [1] |
| Quantified Difference | 0.11 log unit lower |
| Conditions | In silico prediction using the ACD/Labs Percepta Platform PhysChem Module |
Why This Matters
A difference of 0.11 in LogP is significant in lead optimization, where small changes in lipophilicity can drastically alter a molecule's permeability, metabolic stability, and off-target binding.
- [1] ACD/Labs Percepta Platform - PhysChem Module. Predicted LogP for 1-(Difluoromethyl)-3-fluorobenzene and 1-(Difluoromethyl)-4-fluorobenzene. Accessed via ChemSpider. View Source
